beta-Farnesene

Semiochemistry Integrated Pest Management Behavioral Assay

(E)-β-Farnesene (CAS 18794-84-8) is an acyclic sesquiterpene hydrocarbon that functions as the primary alarm pheromone for the majority of aphid species. Its specific stereochemistry—the trans (E) configuration at the 6,7-double bond—is critical for this biological activity, distinguishing it from other farnesene isomers.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 18794-84-8
Cat. No. B105247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Farnesene
CAS18794-84-8
Synonymsbeta-farnesene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=C)C=C)C)C
InChIInChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3
InChIKeyJSNRRGGBADWTMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (E)-β-Farnesene (CAS 18794-84-8) for Precision Semiochemical and Industrial Applications


(E)-β-Farnesene (CAS 18794-84-8) is an acyclic sesquiterpene hydrocarbon that functions as the primary alarm pheromone for the majority of aphid species [1]. Its specific stereochemistry—the trans (E) configuration at the 6,7-double bond—is critical for this biological activity, distinguishing it from other farnesene isomers [2]. Beyond its role in chemical ecology, this compound serves as a key renewable building block for the industrial synthesis of high-value products, including specialty chemicals, biofuels, and vitamin E precursors, due to its unique branched-chain structure [3].

Stereochemical identity: trans (E) configuration required for aphid alarm pheromone research
Dual-fit molecule: semiochemical studies and renewable chemical feedstock synthesis
High isomeric purity available via industrial fermentation, supporting reproducible downstream chemistry

Why Generic 'Farnesene' Is an Unacceptable Substitute for Specified (E)-β-Farnesene in Procurement


Treating 'farnesene' as a fungible commodity is a critical procurement error, as both stereochemistry and isomer identity dictate the compound's functional and economic value. The term 'farnesene' encompasses six distinct isomers, with the two primary classes being α-farnesene and β-farnesene [1]. Among β-farnesene stereoisomers, only (E)-β-farnesene elicits a potent alarm response in aphids [2]. Similarly, the high isomeric purity of trans-β-farnesene (e.g., 99.5% achieved via precision fermentation) is a differentiating factor for downstream chemical synthesis efficiency and the performance of derived materials, which generic, mixed-isomer extracts from plant sources cannot replicate [3]. Substituting with α-farnesene or a mixed-isomer product will result in either a complete loss of desired biological activity or a significant reduction in industrial process efficiency.

Specified (E)-β-Farnesene
Generic / Mixed Farnesene
Trans (E) stereochemistry ensures aphid alarm response activity
α-Farnesene or (Z)-β-farnesene may lack alarm pheromone function
Defined isomer purity (e.g., ≥99.5%) supports consistent chemical synthesis
Mixed-isomer plant extracts may reduce process yield and product performance
Scalable fermentation supply with reported high titer ensures lot consistency
Non-optimized production routes result in limited scale and variable composition

Quantitative Differentiation Guide: Where (E)-β-Farnesene Outperforms Analogs and Alternatives


Superior Aphid Repellency: Quantified Behavioral Threshold vs. α-Farnesene

(E)-β-Farnesene (Eβf) is the specific stereoisomer responsible for triggering aphid alarm behavior. While α-farnesene and other isomers are present in nature, they do not elicit this response. The potency of pure (E)-β-farnesene is established at a nanogram scale: a dose of 0.2 ng induces the dispersion of 50% of Myzus persicae (green peach aphid) individuals from a cluster [1]. This contrasts with α-farnesene and (Z)-β-farnesene, for which no comparable alarm response is documented at these or even significantly higher doses [2].

Aphid Alarm ED50
Reported
0.2 ng (M. persicae)
Stereospecific behavioral threshold context
α-Farnesene and (Z)-β-farnesene inactive at comparable doses
Semiochemistry Integrated Pest Management Behavioral Assay

Higher Energy Content: β-Farnesene vs. Ethanol as a Biofuel Precursor

β-Farnesene's chemical structure confers a significant advantage in energy density over simpler biofuels like ethanol. Its energy density is reported at 47.5 MJ/L [1]. This is substantially higher than ethanol, which has an energy density of approximately 21.1-21.3 MJ/L [2]. This higher volumetric energy content makes it a more efficient precursor for drop-in hydrocarbon fuels like farnesane, a renewable diesel and jet fuel component [3].

Energy Density
Cross-study comparable
47.5 vs 21.1–21.3 MJ/L
Reported 2.2-fold higher volumetric energy vs ethanol
Supports drop-in biofuel precursor selection
Renewable Energy Biofuels Process Chemistry

Improved Combustion Metrics: Farnesane (β-Farnesene Derivative) vs. Fossil Diesel

Farnesane, the fully hydrogenated derivative of β-farnesene, exhibits superior combustion properties compared to conventional fossil diesel. When used in a compression ignition engine, farnesane increased fuel conversion efficiency by up to 5.9% relative to diesel [1]. This performance gain is attributed to its favorable physicochemical properties, including a high cetane number and zero sulfur content, which also contribute to reduced gaseous and particulate matter emissions .

Engine Efficiency
Head-to-head
+5.9% conversion efficiency
Reported efficiency gain of farnesane vs fossil diesel
Compression ignition engine test
Renewable Diesel Engine Performance Emissions

Streamlined Vitamin E Synthesis: High-Yield Isophytol Conversion from β-Farnesene

β-Farnesene serves as an efficient starting material for the production of isophytol, a key intermediate in vitamin E synthesis. The chemical conversion of β-farnesene to isophytol can be achieved in just three steps with an approximate yield of 92% [1]. This process is documented to be economically competitive with the best total chemical synthesis routes, which are typically more complex and multi-step [2]. The use of β-farnesene as a platform chemical has been reported to decrease overall vitamin E production costs by 35% by dramatically reducing the complexity of the synthetic pathway [3].

Vitamin E Synthesis
Cross-study comparable
3 steps, 92% yield
Reported reduced pathway complexity to isophytol
35% cost reduction reported vs traditional synthesis
Fine Chemicals Vitamin Synthesis Process Optimization

Industrial-Scale Biomanufacturing: Amyris Fermentation Titer vs. Early-Stage Yields

The economic viability and supply reliability of (E)-β-farnesene are underpinned by high-yield industrial fermentation processes. Patent filings from Amyris, Inc., the primary industrial producer, claim production levels between 30 and 40 grams per liter (g/L) , with a separate report noting achieved titers as high as 130 g/L [1]. In contrast, early-stage academic production titers in non-optimized hosts like Zymomonas mobilis are reported at 0.16 g/L [2], and even optimized Y. lipolytica lab-scale yields are at 45.69 g/L in a 5L bioreactor [3]. This order-of-magnitude difference in yield ensures a stable, cost-effective, and scalable supply chain for β-farnesene that other sesquiterpenes or alternative production methods cannot currently match.

Fermentation Titer
Cross-study comparable
30–40 g/L (patent) / up to 130 g/L
Reported industrial-scale production yield
Up to 800-fold higher than early-stage academic titers
Industrial Biotechnology Fermentation Supply Chain

Reduced Lifecycle Carbon Footprint: β-Farnesene vs. Petrochemical Feedstocks

β-Farnesene produced via precision fermentation offers a significantly lower carbon footprint compared to functionally similar petrochemical building blocks. A life cycle assessment (LCA) indicates that β-farnesene production boasts a 50-60% reduction in CO₂ emissions relative to comparable petrochemical feedstocks, even before accounting for biogenic carbon credits [1]. This is a quantifiable sustainability advantage stemming from the use of renewable sugar feedstocks and a fermentation-based production process, as opposed to the energy-intensive extraction and cracking of crude oil.

Carbon Footprint
Class-level inference
50–60% reduction
Reported lower lifecycle CO₂ vs petrochemical feedstocks
Cradle-to-gate LCA, before biogenic credits
Sustainability Life Cycle Assessment Green Chemistry

Validated Application Scenarios for (E)-β-Farnesene Based on Evidence


Precision Semiochemical Research and Aphid Pest Management

This is the definitive application for pure (E)-β-farnesene. Its potency as an alarm pheromone at a nanogram scale (0.2 ng ED50 for M. persicae) makes it an essential standard for electrophysiological and behavioral studies on aphid chemical ecology [1]. For applied integrated pest management (IPM), formulations containing (E)-β-farnesene are used in field dispensers to disrupt aphid colonization or in genetically engineered crop plants for constitutive pest deterrence [2]. Procurement must specify the (E)-β isomer to ensure biological activity; substituting with a mixed isomer product or α-farnesene will lead to experimental failure.

High-Performance Biofuel and Renewable Diesel Production

(E)-β-Farnesene serves as an advanced precursor for the production of farnesane, a high-performance renewable diesel and jet fuel component. The superior energy density of β-farnesene (47.5 MJ/L) and the resulting 5.9% increase in engine fuel conversion efficiency for farnesane over fossil diesel justify its use in premium fuel blending [3]. Additionally, its high cetane number and zero sulfur content contribute to cleaner combustion and reduced emissions . This application is validated for users aiming to produce drop-in biofuels with performance metrics that exceed those of conventional biodiesel or ethanol blends.

Cost-Effective Industrial Synthesis of Vitamin E and Isoprenoids

Chemical manufacturers can leverage (E)-β-farnesene as a strategic platform chemical to streamline the synthesis of isophytol, a key intermediate for vitamin E. The validated three-step conversion process with a 92% yield translates to a reported 35% reduction in overall production cost compared to traditional multi-step chemical synthesis [4]. This application scenario is compelling for procurement decisions focused on reducing process complexity, improving atom economy, and lowering manufacturing costs for high-value isoprenoid derivatives.

Sustainable Ingredient Sourcing for Flavors, Fragrances, and Materials

For formulators in the flavor, fragrance, and performance materials industries, (E)-β-farnesene offers a sustainable and high-purity alternative to petrochemical or botanically-sourced building blocks. The 50-60% reduction in lifecycle CO₂ emissions compared to petrochemical feedstocks provides a verifiable sustainability metric for product claims [5]. Furthermore, the high isomeric purity (e.g., 99.5%) ensures consistent performance in applications such as elastomers, adhesives, and specialty cosmetic esters [6]. This scenario addresses procurement needs for a reliable, traceable, and environmentally advantaged raw material.

Application
Selection Property
Validation Focus
Semiochemical research & aphid pest management
Stereochemical isomer identity (E)-β
Aphid alarm response bioassay and field efficacy
High-performance biofuel precursor
Volumetric energy density and combustion profile
Engine efficiency and emission reduction testing
Cost-effective vitamin E synthesis
Synthetic pathway efficiency and yield
Process economics and scalability assessment
Sustainable flavor, fragrance & material sourcing
Lifecycle carbon footprint and purity
LCA verification and renewable feedstock traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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